molecular formula C8H8F3N B1314220 2-Methyl-6-(trifluoromethyl)aniline CAS No. 88301-98-8

2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220
CAS No.: 88301-98-8
M. Wt: 175.15 g/mol
InChI Key: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of methylguanidine derivatives as prospective pet radioligands for the open channel of the nmda receptor, linked to alzheimer’s, epilepsy, and other neurodegenerative disorders .

Mode of Action

It’s known to be a reactant in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it’s likely that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

It’s known that similar compounds have been used in the synthesis of prospective pet radioligands for the open channel of the nmda receptor, suggesting potential applications in the study and treatment of neurodegenerative disorders .

Action Environment

The action of 2-Methyl-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, it’s crucial to ensure adequate ventilation, avoid dust formation, and store the compound under an inert atmosphere . These precautions help maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions involving cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the formation of stable enzyme-substrate complexes, influencing the compound’s metabolic fate .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular functions, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates. These intermediates can have different biological activities compared to the parent compound, potentially causing long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes due to its lipophilicity, allowing it to reach intracellular targets. Additionally, it can interact with specific transporters and binding proteins, which facilitate its distribution within the body. These interactions can affect the compound’s localization and accumulation in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)aniline can be achieved through several methods. One common method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours . The reaction mixture is then concentrated, diluted with water, basified with sodium hydroxide, and extracted with ether to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and simple processes. For example, starting from 4-chlorotrifluoromethyl benzene, the compound can be synthesized through halogenation and ammoniation reactions . These methods are characterized by high reaction yields and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and methyl groups, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high chemical stability and specific reactivity patterns.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCTHRQJVSSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536642
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88301-98-8
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylbenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Several scoops of Raney nickel were added to 28.6 g of 2-{(methylthio)methyl}-6-(trifluoromethyl)aniline (Example 1A) in 50 ml of absolute ethanol. The reaction slurry was stirred at room temperature and the progress of the reaction was followed by gas-liquid chromatography (GLC). Periodically, additional Raney nickel was added to the reaction slurry. The reaction was allowed to stir overnight. Most but not all of the starting material had reacted. The Raney nickel was removed by filtration, the filter cake rinsed with 1200 ml of absolute ethanol and the filtrate concentrated. The concentrate was dissolved in 100 ml of ethyl acetate, washed with 70 ml of water, dried with magnesium sulfate, filtered, and concentrated to yield 19.2 g of the crude product as a yellow oil which was distilled at 30-40 torr, to give 6.2 g of the desired product at 93°-108° C. in 80% purity.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The process of claim 18 in which 2-methyl-6-trifluoromethyl aniline is prepared by reacting 1-nitro-2-trifluromethylbenzene with carbon monoxide at elevated pressure over a noble metal catalyst to obtain 2-trifluoromethylphenyl isocyanate, such isocyanate is reacted with dimethyl sulfoxide in the presence of strong acid to produce 2-trifluoromethylphenyl-S,S-dimethylsulfilimine; the sulfilimine is rearranged in the presence of a rearrangement catalyst to 2-methylthiomethyl-6-trifluoromethylaniline and desulfurized under reductive conditions to obtain 2-methyl-6-trifluoromethylaniline.
Name
sulfilimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 50 g (0.24 mol) 1-methyl-2-nitro-3-trifluoromethyl-benzene and 4.4 g 10% Pd/C in 300 mL MeOH was hydrogenated at RT and 3000 hPa hydrogen pressure until the theoretical amount of hydrogen had been taken up. The catalyst was filtered off, washed with MeOH and the filtrate was evaporated down. The crude product was further reacted without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)aniline
Reactant of Route 4
2-Methyl-6-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)aniline
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.